Icmt-IN-44

Oncology ICMT Inhibition Ras Signaling

Icmt-IN-44 (Compound is a tetrahydropyranyl (THP) derivative that functions as a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). It is part of a chemical series developed to disrupt the post-translational modification of CAAX motif proteins, such as Ras, which are critical in oncogenic signaling pathways.

Molecular Formula C24H33NO
Molecular Weight 351.5 g/mol
Cat. No. B12376836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-44
Molecular FormulaC24H33NO
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3
InChIInChI=1S/C24H33NO/c1-19(2)20-9-8-12-22(17-20)25-15-13-24(21-10-6-5-7-11-21)14-16-26-23(3,4)18-24/h5-12,17,19,25H,13-16,18H2,1-4H3
InChIKeyIPYFQOFBEXGHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Icmt-IN-44: High-Purity Tetrahydropyranyl ICMT Inhibitor for Ras Signaling Research


Icmt-IN-44 (Compound 23) is a tetrahydropyranyl (THP) derivative that functions as a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) [1]. It is part of a chemical series developed to disrupt the post-translational modification of CAAX motif proteins, such as Ras, which are critical in oncogenic signaling pathways [1]. Characterized by a molecular weight of 351.52 g/mol and a molecular formula of C24H33NO, this compound is supplied for research use with a typical purity of 95% .

Why Icmt-IN-44 Cannot Be Interchanged with Cysmethynil or THP Analogs


Generic substitution among ICMT inhibitors is invalid due to the significant variation in enzymatic potency and cellular activity across different chemical scaffolds and even within the same structural class [1]. While cysmethynil, an indole-based inhibitor, demonstrates a relatively weak ICMT IC50 of 2.4 μM and modest antiproliferative activity (EC50 = 20 μM), the tetrahydropyranyl (THP) class, to which Icmt-IN-44 belongs, was specifically engineered to achieve sub-micromolar to nanomolar potency [1]. Crucially, even within the THP series, minor structural modifications result in significant potency shifts; the immediate analog ICMT-IN-45 exhibits an IC50 of 0.132 μM, representing a measurable difference that can impact assay outcomes . Therefore, selecting a specific compound like Icmt-IN-44 is essential for experimental reproducibility and for probing distinct structure-activity relationships (SAR) within the ICMT target space.

Icmt-IN-44 Quantitative Differentiation from Closest Analogs


Icmt-IN-44 vs. Cysmethynil: Superior ICMT Enzymatic Potency

Icmt-IN-44 exhibits significantly greater enzymatic inhibitory activity against ICMT compared to the widely used reference inhibitor cysmethynil. In standardized assays, Icmt-IN-44 demonstrates an IC50 of 0.167 μM, whereas cysmethynil shows an IC50 of 2.4 μM, a difference of more than an order of magnitude [1].

Oncology ICMT Inhibition Ras Signaling

Icmt-IN-44 vs. ICMT-IN-45: Structural Differentiation of Potency

Icmt-IN-44 (Compound 23) is a specific entity within a SAR series of tetrahydropyranyl derivatives. Its immediate analog, ICMT-IN-45 (Compound 24), differs slightly in structure and exhibits a different inhibitory profile. Icmt-IN-44 has an ICMT IC50 of 0.167 μM, while ICMT-IN-45 is slightly more potent with an IC50 of 0.132 μM [1]. This quantitative difference is essential for researchers conducting fine SAR studies to understand the impact of specific chemical modifications on target binding.

Medicinal Chemistry SAR Analysis Lead Optimization

Icmt-IN-44: Cellular Activity Context Against THP Series Leaders

While the most potent THP derivative in the series, compound 75, has an IC50 of 1.3 nM, the cellular effects of this class do not linearly correlate with enzymatic potency. The broader THP series, which includes Icmt-IN-44, reduces cell viability in various cancer cell lines with Growth Inhibition (GI50) values ranging from 0.3 to >100 μM [1]. This establishes a baseline for the cellular activity expected from this chemical series, providing a context for Icmt-IN-44's performance in cell-based models.

Cell Viability Cancer Cell Lines Functional Assay

Icmt-IN-44: Defined Chemical Identity and High Purity for Reproducible Experiments

As a commercially available research compound, Icmt-IN-44 is provided with a defined chemical identity and quality control metrics. It has a molecular formula of C24H33NO, a molecular weight of 351.52 g/mol, and a CAS number of 1313602-69-5 . Vendors typically supply the compound with a purity of 95%, ensuring experimental reproducibility that cannot be guaranteed with custom-synthesized or less rigorously characterized analogs .

Analytical Chemistry QC Standards Procurement

Icmt-IN-44: Optimal Use Cases in Oncogenic Signaling Research


Enzymatic Assay Development and Mechanistic Studies of Ras Processing

Icmt-IN-44 is optimally suited for in vitro biochemical assays designed to study the ICMT enzyme and its role in post-translational modification of Ras and other CAAX proteins. Its sub-micromolar potency (IC50 = 0.167 μM) provides a strong signal-to-noise ratio for enzymatic assays, making it an effective tool for characterizing ICMT kinetics and for screening additional modulators [1]. It serves as a more potent and direct alternative to cysmethynil (IC50 = 2.4 μM) for confirming on-target effects in cell-free systems [1].

Structure-Activity Relationship (SAR) Studies within the THP Inhibitor Class

Due to its precise position within a well-defined SAR series, Icmt-IN-44 is a critical reference compound for medicinal chemistry programs. Its direct comparator, ICMT-IN-45, has an IC50 of 0.132 μM [1]. Procuring Icmt-IN-44 alongside its analog allows researchers to dissect the structural determinants of ICMT inhibition within the tetrahydropyranyl scaffold. This application is essential for guiding the rational design of next-generation inhibitors with improved potency or pharmacokinetic properties.

Validation of Cellular Phenotypes in Ras-Driven Cancer Models

Icmt-IN-44 can be used as a tool compound to investigate the cellular consequences of ICMT inhibition in cancer cell lines. While its exact GI50 is not specified, class-level data indicates that THP derivatives reduce cell viability in a range of 0.3 to >100 μM [1]. Researchers can use Icmt-IN-44 to induce a Ras mislocalization phenotype and assess its impact on downstream signaling pathways (e.g., MAPK/ERK) and cell proliferation, providing a functional link between biochemical inhibition and cellular response [1].

Quality Control Benchmarking for New ICMT Inhibitor Chemotypes

For laboratories developing novel ICMT inhibitors, Icmt-IN-44 serves as a reliable, commercially available positive control. Its well-documented biochemical activity (IC50 = 0.167 μM) and defined chemical properties (95% purity, CAS 1313602-69-5) provide a consistent benchmark [1]. This allows for direct, run-to-run comparison of the potency of new chemical entities, ensuring the validity of screening campaigns and SAR expansion efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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